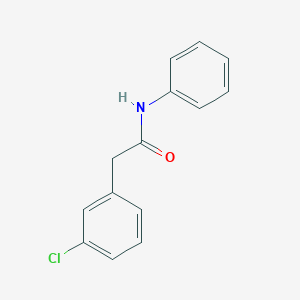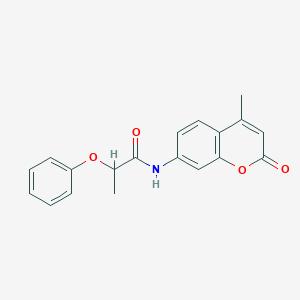
2-(3-chlorophenyl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenyl)-N-phenylacetamide, commonly known as Chloroacetanilide, is a chemical compound that has been extensively studied in the field of organic chemistry. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 233.72 g/mol. This compound has been used in various scientific research applications, including the synthesis of other organic compounds and as a starting material for the production of herbicides.
作用機序
The mechanism of action of Chloroacetanilide is not well understood, but it is believed to work by inhibiting the activity of enzymes involved in the synthesis of fatty acids in plants. This leads to the death of the plant, making it an effective herbicide.
Biochemical and Physiological Effects:
Chloroacetanilide has been shown to have no significant effect on human health when used at low concentrations. However, at higher concentrations, it can cause skin irritation and respiratory problems. It is also toxic to aquatic organisms and can have a negative impact on the environment.
実験室実験の利点と制限
Chloroacetanilide has several advantages for use in laboratory experiments, including its low cost, availability, and ease of synthesis. However, it has some limitations, including its toxicity and potential environmental impact.
将来の方向性
There are several future directions for the study of Chloroacetanilide, including its potential use in the development of new herbicides and other organic compounds. Further research is also needed to better understand its mechanism of action and potential impact on human health and the environment. Additionally, new methods for the synthesis of Chloroacetanilide and its derivatives could be explored to improve its efficiency and reduce its environmental impact.
合成法
The synthesis of 2-(3-chlorophenyl)-N-phenylacetamide involves the reaction between 3-chloroaniline and acetyl chloride in the presence of a catalyst such as aluminum chloride. The reaction proceeds through an intermediate stage where N-acetyl-3-chloroaniline is formed, which is then treated with sodium hydroxide to yield the final product.
科学的研究の応用
Chloroacetanilide has been widely used in scientific research for its various properties, including its ability to act as a building block for the synthesis of other organic compounds. It has been used in the synthesis of various herbicides such as acetochlor, alachlor, and butachlor, which are widely used in agriculture.
特性
製品名 |
2-(3-chlorophenyl)-N-phenylacetamide |
|---|---|
分子式 |
C14H12ClNO |
分子量 |
245.7 g/mol |
IUPAC名 |
2-(3-chlorophenyl)-N-phenylacetamide |
InChI |
InChI=1S/C14H12ClNO/c15-12-6-4-5-11(9-12)10-14(17)16-13-7-2-1-3-8-13/h1-9H,10H2,(H,16,17) |
InChIキー |
DOIBYDHHPCBORR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC(=CC=C2)Cl |
正規SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B265825.png)





![N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B265857.png)
![4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265864.png)



![N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide](/img/structure/B265884.png)
![2,4-difluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265887.png)
